7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a chemical compound classified under the category of benzazepines. This compound features a bromine atom at the seventh position of the fused benzene and azepine rings, and its hydrochloride salt form enhances solubility in aqueous environments, making it suitable for various scientific applications. The molecular formula for this compound is with a molecular weight of approximately 262.58 g/mol .
The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride typically involves several key steps:
This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity.
The molecular structure of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride can be represented as follows:
The compound's structure consists of a bicyclic system where the benzene ring is fused to a seven-membered azepine ring. The presence of the bromine atom at the seventh position significantly influences its reactivity and interaction with biological targets .
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride can undergo various chemical reactions:
For these reactions:
The mechanism of action for 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is closely related to its interaction with specific receptors in biological systems. Similar compounds have been identified as selective agonists for serotonin receptors (specifically 5-HT2C receptors), which play a significant role in regulating mood and appetite. This suggests potential therapeutic applications in treating conditions such as depression and anxiety disorders .
These properties make it suitable for use in various experimental settings and applications within medicinal chemistry .
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride has several notable applications in scientific research:
The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride (CAS 2287316-81-6) typically employs a sequential approach starting from unsubstituted benzazepine scaffolds. Key steps involve:
Table 1: Representative Multi-Step Synthesis Protocol
Step | Reagents/Conditions | Target Intermediate | Yield |
---|---|---|---|
1 | AlCl₃, 1,1-dichloroethane, 0-20°C | Benzazepine core | 85% |
2 | Br₂, glacial acetic acid, RT | 7-Bromo benzazepine | 62% |
3 | HCl, water, reflux | Hydrochloride salt | 78% |
Optimization focuses on solvent selection (e.g., replacing benzene with dichloromethane) and reaction monitoring via HPLC to minimize by-products like dibrominated impurities .
Bromine (Br₂) in glacial acetic acid at ambient temperature remains the standard method for introducing bromine at the 7-position of the benzazepine scaffold. This electrophilic substitution exploits the electron-rich para-position relative to the azepine nitrogen [2] . Critical parameters include:
Alternative strategies include:
Conversion of the free base (CAS 740842-86-8) to the hydrochloride salt (CAS 2287316-81-6) requires precise control:
Table 2: Hydrochloride Salt Formation Conditions
Acid Source | Solvent | Temperature | Time (h) | Purity |
---|---|---|---|---|
3M HCl | H₂O | Reflux | 120 | ≥98% |
4M HCl | Ethanol | 25°C | 24 | ≥99% |
Gaseous HCl | Diethyl ether | 0°C | 2 | 95% |
Post-crystallization washing with cold acetone removes residual acid, enhancing purity to ≥98% [3] [6].
Scale-up faces three primary hurdles:
Mitigation strategies include:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7